FIN56

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FIN56 es un compuesto novedoso conocido por su capacidad para inducir la ferroptosis, una forma de muerte celular regulada que depende del hierro y se caracteriza por la acumulación de peróxidos lipídicos. La ferroptosis es distinta de otras formas de muerte celular, como la apoptosis, la necrosis y la autofagia.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de FIN56 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales necesarios para su actividad biológica. La ruta sintética exacta y las condiciones de reacción son propiedad de la empresa y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de síntesis orgánica, incluidas las reacciones de condensación, sulfonación y ciclización .

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría escalar los métodos de síntesis de laboratorio al mismo tiempo que se garantiza la pureza y la coherencia. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas como la cromatografía y la cristalización .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: this compound principalmente experimenta reacciones relacionadas con su función como inductor de la ferroptosis. Estas incluyen:

Oxidación: this compound induce el estrés oxidativo promoviendo la acumulación de especies reactivas de oxígeno (ROS).

Degradación: Activa la degradación de la glutatión peroxidasa 4 (GPX4), una enzima clave que protege las células del daño oxidativo

Reactivos y Condiciones Comunes:

Agentes Oxidantes: this compound interactúa con los agentes oxidantes que facilitan la producción de ROS.

Condiciones de Reacción: Las reacciones generalmente ocurren en condiciones fisiológicas, incluida la presencia de hierro y oxígeno

Productos Principales:

Análisis De Reacciones Químicas

Types of Reactions: FIN56 primarily undergoes reactions related to its role as a ferroptosis inducer. These include:

Oxidation: this compound induces oxidative stress by promoting the accumulation of reactive oxygen species (ROS).

Degradation: It triggers the degradation of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from oxidative damage

Common Reagents and Conditions:

Oxidizing Agents: this compound interacts with oxidizing agents that facilitate the production of ROS.

Reaction Conditions: The reactions typically occur under physiological conditions, including the presence of iron and oxygen

Major Products:

Aplicaciones Científicas De Investigación

Cancer Therapy

FIN56 has shown significant promise in cancer treatment, particularly for therapy-resistant tumors. Its ability to induce ferroptosis makes it a candidate for targeting various malignancies.

-

Case Study: Glioblastoma

Research has demonstrated that this compound effectively inhibits glioblastoma cell growth both in vitro and in vivo. In studies using human glioblastoma cell lines (LN229 and U118), this compound was found to decrease cell viability and induce lysosomal membrane permeabilization, leading to cell death through ferroptosis . - Table 1: Effects of this compound on Glioblastoma Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Ki67 Positive Cells (%) | 70 | 20 |

| Tumor Volume (mm³) | 300 | 50 |

Neuroscience

In the field of neuroscience, this compound is being investigated for its potential to induce ferroptosis in neurodegenerative conditions such as Alzheimer's disease. The modulation of ferroptosis pathways may provide insights into therapeutic strategies for neurodegeneration.

- Research Findings

Studies indicate that this compound can effectively induce ferroptosis in neuronal cells, contributing to our understanding of cell death mechanisms in neurodegenerative diseases .

Drug Development

This compound serves as a lead compound in the development of new drugs targeting ferroptosis. Its well-characterized mechanism allows researchers to explore modifications that enhance its efficacy or selectivity.

- Development Insights

The compound's ability to downregulate GPX4 and activate squalene synthase positions it as a valuable tool for discovering additional ferroptosis modulators .

Table 2: Summary of this compound Research Applications

| Application Area | Key Findings | Future Directions |

|---|---|---|

| Cancer Therapy | Induces ferroptosis in glioblastoma; effective in vivo | Explore effects on other tumor types |

| Neuroscience | Induces ferroptosis in neuronal cells | Investigate implications for Alzheimer's |

| Drug Development | Serves as a lead compound for new therapies | Identify structural modifications |

Mecanismo De Acción

FIN56 ejerce sus efectos a través de múltiples vías:

Degradación de GPX4: this compound promueve la degradación de GPX4, una enzima que reduce los hidroperóxidos lipídicos y protege las células del daño oxidativo

Activación de la Sintasa del Escualeno: this compound se une y activa la sintasa del escualeno, lo que lleva al agotamiento de la coenzima Q10, un antioxidante crucial.

Inducción del Estrés Oxidativo: Al aumentar los niveles de ROS, this compound induce el estrés oxidativo, lo que lleva a la peroxidación de lípidos y la muerte celular

Comparación Con Compuestos Similares

FIN56 es único entre los inductores de la ferroptosis debido a su doble mecanismo de acción que involucra la degradación de GPX4 y la activación de la sintasa del escualeno. Compuestos similares incluyen:

RSL3: Otro inductor de la ferroptosis que inhibe directamente GPX4.

ML162: Un potente inhibidor de GPX4 con una estructura química diferente en comparación con this compound.

This compound destaca por su capacidad para atacar múltiples vías involucradas en la ferroptosis, lo que lo convierte en una herramienta versátil para estudiar esta forma de muerte celular y desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

FIN56 is a novel compound recognized for its role as a potent inducer of ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides and iron-dependent mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound exerts its biological effects primarily through two key pathways:

- Degradation of Glutathione Peroxidase 4 (GPX4) : GPX4 is critical for cellular defense against oxidative stress. This compound promotes the degradation of GPX4, leading to increased sensitivity to ferroptosis in cancer cells. Studies indicate that this degradation is mediated through autophagy-dependent mechanisms, where inhibiting autophagy reduces the cytotoxic effects of this compound .

- Activation of Squalene Synthase (SQS) : this compound also activates SQS, which is involved in the mevalonate pathway. This activation results in coenzyme Q10 depletion, further enhancing ferroptosis susceptibility . The interplay between GPX4 degradation and SQS activation underscores the bifunctional nature of this compound as a ferroptosis inducer.

Research Findings

Recent studies have elucidated the effectiveness of this compound in various cancer cell lines:

- Bladder Cancer Cells : In vitro experiments demonstrated that this compound induces ferroptosis in bladder cancer cells through autophagy-mediated GPX4 degradation. The combination of this compound with mTOR inhibitors like Torin 2 showed synergistic effects, enhancing cytotoxicity against these cells .

- Glioblastoma : Research indicated that this compound triggers lysosomal membrane permeabilization in glioblastoma cells, leading to decreased cell viability and proliferation. This effect was associated with cell cycle arrest .

- Osteosarcoma : A study utilizing an iron-based nanovehicle to deliver this compound showed promising results in selectively targeting osteosarcoma cells. The localized hyperthermia generated by the nanovehicle, combined with the release of this compound, resulted in significant reactive oxygen species (ROS) accumulation and subsequent ferroptotic cell death .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

- Bladder Cancer Treatment : A study investigated the effects of this compound on bladder cancer cells treated with Torin 2. The results showed that combining these agents significantly reduced cell viability compared to either treatment alone, indicating a promising therapeutic strategy for resistant cancers .

- Targeted Delivery in Osteosarcoma : The application of an RGD-modified nanovehicle for targeted delivery of this compound demonstrated enhanced therapeutic efficacy in osteosarcoma models. This approach not only improved drug accumulation at tumor sites but also effectively induced ferroptosis upon localized heating .

Propiedades

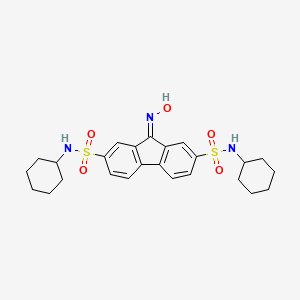

IUPAC Name |

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCFMMIWBSZOIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.